Cas no 91178-24-4 (1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-[PHOSPHO-L-SERINE](SODIUM SALT))
 structure](https://it.kuujia.com/scimg/cas/91178-24-4x500.png)
91178-24-4 structure
Nome del prodotto:1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-[PHOSPHO-L-SERINE](SODIUM SALT)
1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-[PHOSPHO-L-SERINE](SODIUM SALT) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-[PHOSPHO-L-SERINE](SODIUM SALT)
- PSer(16:0/18:2)
- LMGP03010976
- SCHEMBL233013
- 1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine
- Phosphatidylserine(16:0/18:2)
- UNII-G518K33DHE
- G518K33DHE
- CHEBI:89823
- PSer(16:0/18:2n6)
- 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine
- 91178-24-4
- PS(16:0/18:2w6)
- PS(16:0/18:2n6)
- 4,6,9-Trioxa-5-phosphaheptacosa-18,21-dienoic acid, 2-amino-5-hydroxy-10-oxo-8-(((1-oxohexadecyl)oxy)methyl)-, 5-oxide, (2S,8R,18Z,21Z)-
- (2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid
- 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphoserine
- Q27162011
- PSer(16:0/18:2w6)
- Phosphatidylserine(16:0/18:2w6)
- PS(16:0/18:2)
- PS(16:0/18:2(9Z,12Z))
- Phosphatidylserine(16:0/18:2n6)
-
- Inchi: InChI=1S/C40H74NO10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47)/b13-11-,18-17-/t36-,37+/m1/s1
- Chiave InChI: ZGNVQERQNSXHHO-AOGDOVIASA-N
- Sorrisi: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC
Proprietà calcolate
- Massa esatta: 781.48700
- Massa monoisotopica: 759.50503455g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 52
- Conta legami ruotabili: 40
- Complessità: 989
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.4
- Superficie polare topologica: 172Ų
Proprietà sperimentali
- PSA: 184.32000
- LogP: 11.42020
1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-[PHOSPHO-L-SERINE](SODIUM SALT) Letteratura correlata
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
91178-24-4 (1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-[PHOSPHO-L-SERINE](SODIUM SALT)) Prodotti correlati
- 6811-55-8(dops)
- 251453-07-3(Silacyclobutane,1-chloro-1-(4-methoxyphenyl)-)
- 30578-88-2(Methyl 2,6-dihydroxy-3-nitrobenzoate)
- 104500-98-3(1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde)
- 1806361-51-2(2-Cyano-4-ethylphenylpropanal)
- 1072009-08-5(5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 2034355-98-9([4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone)
- 1159829-22-7(7-Chloro-2-methylimidazo-[1,2-a]pyridine-3-carboxylic acid)
- 4535-90-4(2-Chloro-N-methylethanamine HydrochlorideDISCONTINUED SEE C365565)
- 90972-27-3(Ethyl 2-(pyridin-2-yloxy)acetate)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
